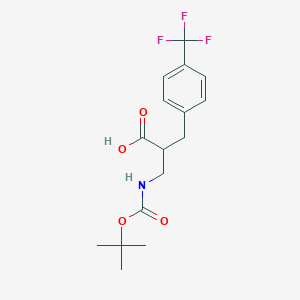

2-(4-Trifluoromethylbenzyl)-3-(Boc-amino)propionic acid

Description

2-(4-Trifluoromethylbenzyl)-3-(Boc-amino)propionic acid is a synthetic compound featuring a propionic acid backbone substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the β-position and a 4-(trifluoromethyl)benzyl group at the α-position. This structure combines the steric and electronic effects of the trifluoromethyl group with the hydrolytic stability of the Boc protecting group, making it valuable in medicinal chemistry and peptide synthesis.

Properties

IUPAC Name |

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-9-11(13(21)22)8-10-4-6-12(7-5-10)16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYPZXLSAYXECI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Trifluoromethylbenzyl)-3-(Boc-amino)propionic acid typically involves multiple steps:

Formation of the Benzyl Intermediate: The initial step involves the introduction of the trifluoromethyl group to the benzyl ring. This can be achieved through electrophilic aromatic substitution using trifluoromethylating agents.

Boc Protection: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Coupling Reaction: The benzyl intermediate is then coupled with a propionic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Flow microreactor systems can be employed for efficient and scalable synthesis, allowing for better control over reaction parameters and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

2-(4-Trifluoromethylbenzyl)-3-(Boc-amino)propionic acid can undergo various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups involved.

Common Reagents and Conditions

Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Deprotected Amino Acid: Resulting from Boc group removal.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-(4-Trifluoromethylbenzyl)-3-(Boc-amino)propionic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(4-Trifluoromethylbenzyl)-3-(Boc-amino)propionic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the Boc-protected amino group allows for selective deprotection and functionalization.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity and Stability

Key Analogs:

3-((tert-Butoxycarbonyl)amino)-2-(4-fluorobenzyl)propanoic acid (): Substituent: 4-Fluorobenzyl vs. 4-Trifluoromethylbenzyl. Synthetic Utility: Both compounds are intermediates in peptide synthesis, but the trifluoromethyl derivative may exhibit stronger electron-withdrawing effects, influencing coupling efficiency .

2-[{2-(Thymin-1-yl)-acetyl}boc-aminoethylamino]-3-(4-methoxybenzylsulfanyl)-propionic acid (): Substituent: 4-Methoxybenzylsulfanyl vs. 4-Trifluoromethylbenzyl.

Table 1: Substituent Comparison

| Substituent | Electronic Effect | Lipophilicity (logP)* | Metabolic Stability |

|---|---|---|---|

| 4-Fluorobenzyl | Mildly EW | Moderate | High |

| 4-Trifluoromethylbenzyl | Strongly EW | High | Very High |

| 4-Methoxybenzylsulfanyl | ED | Low | Moderate |

Role of Protecting Groups

The Boc group in the target compound is critical for protecting the amino group during solid-phase peptide synthesis (SPPS). Analog Fmoc-D-Dap(Boc)-OH () employs both Boc and fluorenylmethyloxycarbonyl (Fmoc) groups, enabling orthogonal deprotection strategies. Unlike Fmoc (base-labile), the Boc group requires acidic conditions for removal, offering compatibility with acid-sensitive intermediates .

Data Tables

Notes

Limitations : Direct data on the target compound are sparse; comparisons rely on structurally related analogs.

Synthetic Challenges : The trifluoromethyl group may complicate purification due to increased hydrophobicity.

Safety : Fluorinated compounds require careful handling to avoid metabolic release of toxic byproducts.

Biological Activity

2-(4-Trifluoromethylbenzyl)-3-(Boc-amino)propionic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group and the Boc-protected amino group. This compound has been investigated for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 2-(4-Trifluoromethylbenzyl)-3-(Boc-amino)propionic acid can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 300.26 g/mol

The presence of the trifluoromethyl group enhances the compound's metabolic stability and bioavailability, making it a valuable candidate in drug development.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The trifluoromethyl group imparts unique electronic properties that can enhance binding affinity and selectivity towards these targets. The Boc-protected amino group allows for selective deprotection, facilitating further functionalization for therapeutic applications.

1. Anti-inflammatory Activity

Research has indicated that compounds similar to 2-(4-Trifluoromethylbenzyl)-3-(Boc-amino)propionic acid exhibit significant anti-inflammatory effects. For instance, studies on related triazole derivatives demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells (PBMCs) cultures . The potential for this compound to modulate inflammatory pathways suggests its utility in treating inflammatory diseases.

2. Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. In a comparative study, derivatives of similar structures showed minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against Gram-positive and Gram-negative bacteria . These findings indicate that 2-(4-Trifluoromethylbenzyl)-3-(Boc-amino)propionic acid may possess comparable or enhanced antimicrobial activity.

3. Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In vitro studies have shown that related compounds can significantly inhibit cancer cell proliferation with IC values ranging from 7 to 20 µM against different cancer cell lines . The mechanism involves targeting specific pathways associated with cancer cell growth and survival.

Case Studies

Several case studies have highlighted the biological activity of compounds structurally related to 2-(4-Trifluoromethylbenzyl)-3-(Boc-amino)propionic acid:

- Case Study 1 : A study evaluated the anti-inflammatory effects of triazole derivatives containing propanoic acid moieties, revealing their capacity to reduce cytokine release significantly .

- Case Study 2 : Research on thiourea derivatives demonstrated broad-spectrum anticancer activity with specific targeting of angiogenesis pathways .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.